molecular formula C7H8N2O3 B13853082 1,4-Dimethyl-5-nitropyridin-2-one

1,4-Dimethyl-5-nitropyridin-2-one

Cat. No.: B13853082
M. Wt: 168.15 g/mol
InChI Key: ZMCBBBKEPIIQDV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitropyridin-2-one is a heterocyclic compound with a nitro group at the 5-position and methyl groups at the 1- and 4-positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-5-nitropyridin-2-one can be synthesized through several methods. One common approach involves the nitration of 1,4-dimethylpyridin-2-one using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-nitropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1,4-Dimethyl-5-aminopyridin-2-one.

    Substitution: Various substituted pyridin-2-one derivatives.

    Cyclization: Pyrazole derivatives.

Scientific Research Applications

1,4-Dimethyl-5-nitropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-5-nitropyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-5-nitropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dimethyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(10)8(2)4-6(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBBBKEPIIQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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